N-tert-Butyl-1,1-dimethylpropargylamine
Description
Significance of Propargylamines as Versatile Synthetic Intermediates
Propargylamines are a cornerstone of modern organic synthesis, valued for their dual functionality. The presence of both an amine and an alkyne group within the same molecule allows for a diverse range of chemical manipulations. These versatile intermediates are pivotal in the synthesis of a wide array of nitrogen-containing compounds, including many heterocyclic structures that form the core of pharmaceuticals and biologically active molecules. Their ability to participate in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, and amine), further enhances their synthetic appeal by enabling the rapid assembly of complex molecules in a single step.
Propargylamines serve as precursors to a variety of valuable organic structures. The alkyne moiety can undergo various transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. Simultaneously, the amine group can be functionalized or participate in intramolecular reactions, leading to the formation of diverse heterocyclic systems like pyrroles, imidazoles, and oxazoles.
Historical Context of Propargylamines in Chemical Transformations
The chemistry of propargylamines dates back to the mid-20th century, with initial studies focusing on their basic synthesis and reactivity. Early methods for their preparation often involved the reaction of an amine with a propargyl halide. The development of transition-metal catalysis, particularly copper-catalyzed reactions, in the latter half of the 20th century significantly expanded the synthetic accessibility and utility of propargylamines. The advent of multicomponent reactions, most notably the A³ coupling, marked a paradigm shift, offering a highly atom-economical and efficient route to these valuable building blocks. Over the decades, the scope of propargylamine (B41283) chemistry has broadened immensely, with the development of asymmetric syntheses and their application in the total synthesis of natural products and complex pharmaceuticals.
Overview of N-tert-Butyl-1,1-dimethylpropargylamine's Role in Research
This compound has been specifically utilized as a key building block in the synthesis of heterocyclic compounds. A notable application is its role in the synthesis of 2,4-imidazolidinediones, also known as hydantoins. scbt.com This transformation highlights the utility of this sterically hindered propargylamine in cyclization reactions. The bulky substituents on the amine and the propargyl group can influence the stereochemical outcome and reactivity in these transformations, making it a valuable tool for accessing specific molecular architectures.
The presence of the tert-butyl group, a bulky and sterically demanding substituent, can direct the course of a reaction, leading to specific regio- and stereoisomers that might be difficult to obtain with less hindered amines. This steric hindrance can also influence the stability and conformational preferences of the resulting products.
Current Research Landscape and Future Perspectives
The current research involving this compound and other sterically hindered propargylamines is focused on expanding their synthetic applications. There is a growing interest in exploring their utility in novel multicomponent reactions and asymmetric catalysis to generate complex and stereochemically defined molecules. The unique steric and electronic properties of this compound make it an intriguing candidate for the development of new synthetic methodologies.
Future research is likely to delve deeper into the mechanistic aspects of reactions involving this compound, aiming to better understand the role of steric hindrance in controlling reaction pathways. Furthermore, the synthesis of novel derivatives of this compound could open up new avenues for the creation of libraries of complex molecules for biological screening. The development of more sustainable and efficient catalytic systems for the synthesis and transformation of such propargylamines will also be a key area of focus. As the demand for sophisticated organic molecules continues to grow, the strategic use of sterically defined building blocks like this compound is poised to play an increasingly important role in the future of organic synthesis.
Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 1118-17-8 | C₉H₁₇N | 139.24 | 136 | 0.787 |
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|---|
| This compound | 1118-17-8 | C₉H₁₇N | 139.24 | 136 | 0.787 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAJHJGVGZXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-17-8 | |
| Record name | N-tert-Butyl-1,1-dimethylpropargylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Tert Butyl 1,1 Dimethylpropargylamine and Its Functionalized Derivatives
Direct Synthesis Approaches to the Core N-tert-Butyl-1,1-dimethylpropargylamine Scaffold
The direct formation of the this compound structure is a primary focus of synthetic efforts, employing both traditional and modern organic chemistry reactions.
Conventional Alkylation Strategies for Propargylamines
A straightforward and common method for the synthesis of this compound involves the nucleophilic substitution reaction between a suitable propargyl halide and tert-butylamine (B42293). A notable example is the reaction of 3-chloro-3-methylbut-1-yne with tert-butylamine. This reaction, typically carried out in the presence of water, proceeds at room temperature (20-25 °C) to afford the desired product in a 60% yield.
| Propargyl Halide | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-chloro-3-methylbut-1-yne | tert-butylamine | Water | 20-25 | 60 | DOI:10.1515/znb-2000-0118 |
Advanced Amination Techniques
Modern synthetic chemistry offers more sophisticated methods for the formation of C-N bonds, which can be applied to the synthesis of this compound. These include catalytic hydroamination and multicomponent reactions.
Catalytic Hydroamination: This atom-economical process involves the direct addition of an amine N-H bond across a carbon-carbon triple bond. While the hydroamination of unactivated alkynes can be challenging, various transition metal catalysts, including those based on copper, gold, and iridium, have been developed to facilitate this transformation. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and reaction conditions. For the synthesis of this compound, the hydroamination of 3-methyl-1-butyne with tert-butylamine would be the target reaction.
A³ Coupling (Aldehyde-Alkyne-Amine): The A³ coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine (B41283). For the synthesis of the target molecule, a variation of this reaction, known as the KA² coupling (Ketone-Alkyne-Amine), would be required, using acetone as the ketone component, a suitable terminal alkyne, and tert-butylamine. Copper salts are commonly employed as catalysts for these reactions. In some instances, the reaction can proceed without a metal catalyst, particularly when using salicylaldehyde derivatives, which are believed to activate the alkyne's C-H bond.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Features |
| Hydroamination | 3-methyl-1-butyne | tert-butylamine | - | Transition Metal (e.g., Cu, Au, Ir) | Atom-economical, regioselectivity is a key challenge. |
| KA² Coupling | Acetone | Terminal Alkyne | tert-butylamine | Copper Salts (e.g., CuI) | One-pot, three-component reaction. |
Precursor-Based Synthetic Routes
An alternative to direct scaffold construction is the modification of molecules that already contain a significant portion of the target structure.
Transformations from 1,1-Dimethylpropargylamine Precursors
Synthesizing this compound can be envisioned starting from 1,1-dimethylpropargylamine. This precursor already contains the core propargyl and gem-dimethyl functionalities. The introduction of the tert-butyl group onto the nitrogen atom would be the key transformation. This could potentially be achieved through reductive amination with acetone, followed by methylation, although this is a multi-step process. A more direct approach would be a direct alkylation of 1,1-dimethylpropargylamine with a tert-butylating agent, such as tert-butyl bromide. However, as previously discussed, the propensity for elimination reactions with tertiary halides presents a significant synthetic hurdle.
Utilization of tert-Butylamine Derivatives in Propargylamine Construction
Starting with tert-butylamine or its derivatives and constructing the propargyl moiety is another viable strategy. One prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary) in the synthesis of chiral propargylamines. Condensation of tert-butanesulfinamide with an appropriate alkynyl ketone would yield an N-tert-butanesulfinyl imine. Subsequent stereoselective reduction of the imine would furnish a chiral propargylamine, which after removal of the sulfinyl group, would yield the desired product. This approach is particularly valuable for the synthesis of enantiomerically enriched propargylamines.
Another approach involves the acylation of tert-butylamine with an appropriate acid chloride, followed by reduction of the resulting amide to the corresponding amine. For instance, reaction of tert-butylamine with an acyl chloride derived from an alkynyl carboxylic acid would produce an amide that could then be reduced to the target propargylamine.
Stereoselective and Enantioselective Synthesis of N-tert-Butylpropargylamine Analogues
The development of methods to control the stereochemistry of propargylamines is of great importance, particularly for applications in medicinal chemistry and materials science. A highly successful strategy for the diastereoselective synthesis of N-tert-butylpropargylamine analogues involves the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines.
This methodology typically involves the condensation of an aldehyde or ketone with enantiopure N-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent addition of an alkynyl nucleophile, such as a lithium acetylide or a Grignard reagent, to the C=N double bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting propargylamine product can then be deprotected by acidic cleavage of the N-S bond to yield the free amine. This approach has been successfully applied to a wide range of substrates, affording chiral propargylamines in good yields and with excellent stereocontrol.
For example, the diastereoselective synthesis of terminal bromo-substituted propargylamines has been achieved through the addition of in situ generated lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines, with diastereomeric ratios up to >20:1 and yields ranging from 43-85%.
| Imine Substrate | Alkynyl Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-tert-butanesulfinyl aldimine | Lithium bromoacetylide | 3:1 to >20:1 | 43-85 | J Org Chem. 2021, 86 (3), pp 2667–2681 |
Enantioselective approaches often employ chiral catalysts, such as BINOL-based phosphoric acids or copper complexes with chiral ligands, to control the stereochemical outcome of the reaction. These methods can provide direct access to enantiomerically enriched propargylamines from achiral starting materials.
| Reaction Type | Catalyst | Key Features |
| Enantioselective Mannich Reaction | BINOL-based chiral phosphoric acid | High yields and enantioselectivities for the synthesis of chiral β-keto propargylamines. |
| Enantioselective A³ Coupling | Copper/Chiral Ligand | Direct synthesis of chiral propargylamines from aldehydes, amines, and alkynes. |
Asymmetric Additions to N-tert-Butanesulfinimines
A robust and highly stereoselective method for the synthesis of α,α-disubstituted propargylamines involves the addition of acetylides to N-tert-butanesulfinyl ketimines. This approach utilizes the chiral N-tert-butanesulfinyl group as a chiral auxiliary to control the stereochemical outcome of the reaction.
The general strategy involves the reaction of a lithium acetylide with an N-tert-butanesulfinyl ketimine, which is typically prepared from the corresponding ketone. This addition reaction proceeds with high diastereoselectivity, affording the corresponding propargyl sulfinamides. Subsequent removal of the sulfinyl group under acidic conditions yields the desired chiral propargylamine.
Research has demonstrated that the addition of various lithium acetylides to N-tert-butanesulfinyl ketimines provides a range of α,α-disubstituted propargyl sulfinamides in good yields and with excellent diastereoselectivities. nih.gov For instance, the addition of lithium acetylides generated from terminal alkynes to diverse N-tert-butanesulfinyl ketimines has been shown to produce propargyl sulfinamides with diastereomeric ratios often exceeding 99:1. acs.org The subsequent acidic cleavage of the N-tert-butanesulfinyl group furnishes the free α,α-disubstituted propargylamines. acs.org This methodology is particularly valuable for creating quaternary stereocenters, which are often challenging to construct using other synthetic methods.
The high degree of stereocontrol is attributed to the steric influence of the bulky tert-butyl group on the sulfinyl moiety, which directs the incoming nucleophile to one face of the imine. This method has been successfully applied to the synthesis of a variety of chiral propargylamines. researchgate.netresearchgate.net
Table 1: Asymmetric Addition of Lithium Acetylides to N-tert-Butanesulfinyl Ketimines
| Entry | Ketimine Substrate | Acetylide | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-tert-butanesulfinyl acetophenone imine | Lithium phenylacetylide | >99:1 | 85 | acs.org |
| 2 | N-tert-butanesulfinyl propiophenone imine | Lithium 1-pentynylide | 98:2 | 87 | acs.org |
Chiral Catalyst-Mediated Enantioselective Approaches
In addition to substrate-controlled methods, the use of chiral catalysts to mediate the enantioselective synthesis of propargylamines represents a highly efficient and atom-economical approach. These methods often involve the in-situ formation of an imine, which then undergoes a catalytic asymmetric addition of an alkyne.
Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral propargylamines. These catalysts can activate imines towards nucleophilic attack by forming a chiral ion pair, thereby inducing enantioselectivity in the product.
Similarly, chiral Lewis acids, often in the form of metal-ligand complexes, can catalyze the asymmetric addition of terminal alkynes to imines. Copper-based catalytic systems, in particular, have been extensively studied for this purpose. The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity. For instance, the combination of a copper salt with a chiral bis(oxazoline) (PyBox) or phosphine ligand can effectively catalyze the enantioselective alkynylation of imines. chemrxiv.org
A notable example is the tandem iridium-catalyzed hydrosilylation of a tertiary amide followed by an enantioselective copper-catalyzed alkynylation to access α-chiral tertiary propargylic amines. chemrxiv.orgchemrxiv.org This method demonstrates the potential of dual catalytic systems to achieve high levels of efficiency and stereocontrol. chemrxiv.org
Table 2: Chiral Catalyst-Mediated Enantioselective Synthesis of Propargylamines
| Entry | Catalyst System | Imine Substrate | Alkyne | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ / (S)-Ph-BOX | N-benzylidene aniline | Phenylacetylene | 92% | 88 | chemrxiv.org |
| 2 | Chiral Phosphoric Acid | In-situ generated N-Boc imine | 1-Heptyne | 95% | 90 | nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. For the synthesis of this compound and related compounds, several green methodologies have been explored.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. The three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) is a prominent method for propargylamine synthesis that can often be performed under solvent-free conditions. nih.govrsc.orgscilit.com
Various catalytic systems have been developed to facilitate solvent-free A³ coupling reactions, including the use of copper, researchgate.net gold, and other transition metal catalysts. acs.org These reactions are often promoted by thermal heating or microwave irradiation. nih.gov The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. For instance, copper nanoparticles supported on various materials have been shown to be effective catalysts for solvent-free A³ coupling. nih.gov
A study on the decarboxylative A³-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids was successfully performed under catalyst and solvent-free conditions, providing a waste-free method for the synthesis of hydroxylated propargylamines. acs.orgchemsrc.com
Table 3: Solvent-Free Synthesis of Propargylamines via A³ Coupling
| Entry | Catalyst | Aldehyde | Amine | Alkyne | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuI | Benzaldehyde | Piperidine | Phenylacetylene | 95 | rsc.org |
| 2 | CuO/Fe₂O₃ NPs | 4-Chlorobenzaldehyde | Morpholine | 1-Heptyne | 92 | nih.gov |
Mechanochemical Synthesis Methodologies
Mechanochemical synthesis, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly emerging green chemistry technique. These reactions are typically solvent-free or use minimal amounts of liquid, and can often be performed at room temperature, thus reducing energy consumption.
The A³ coupling reaction has been successfully adapted to mechanochemical conditions. For example, the synthesis of propargylamines has been achieved by ball milling an aldehyde, an amine, and an alkyne in the presence of a copper catalyst. rsc.org This method has been shown to be highly efficient, often leading to high yields in short reaction times.
A study demonstrated the synthesis of propargylamines via a mechanochemical A³ coupling reaction using copper(II)-salen complexes as catalysts. rsc.org The reactions were carried out in a ball mill, and a library of propargylamines was synthesized in very good to excellent yields. rsc.org This approach highlights the potential of mechanochemistry to provide a more sustainable route to these valuable compounds.
Table 4: Mechanochemical Synthesis of Propargylamines
| Entry | Catalyst | Milling Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cu(II)-salen complex | 25 Hz | 3 h | 92 | rsc.org |
| 2 | CuI | 30 Hz | 1 h | 88 | sci-hub.se |
Reactivity and Advanced Chemical Transformations of N Tert Butyl 1,1 Dimethylpropargylamine
Cyclization Reactions and Heterocycle Formation
Cyclization reactions are fundamental in organic synthesis for constructing ring systems, which are core structures in many pharmaceuticals and functional materials. The dual functionality of N-tert-Butyl-1,1-dimethylpropargylamine makes it a potential candidate for various cyclization strategies leading to the formation of diverse heterocycles.
The synthesis of 2,4-imidazolidinediones, commonly known as hydantoins, represents an important class of heterocyclic compounds. While propargylamines can be precursors for such structures, detailed research findings outlining specific methodologies, reaction conditions, and yields for the cyclization of this compound into hydantoin (B18101) derivatives are not detailed in the available scientific literature.
| Parameter | Finding |
| Reactants | This compound |
| Product | 2,4-Imidazolidinedione derivative |
| Reaction Conditions | No specific data available in the searched literature. |
| Yield | No specific data available in the searched literature. |
| Reference | No specific studies were identified in the search. |
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Propargylamines are often utilized in synthetic pathways to generate aromatic and non-aromatic ring systems. However, specific, documented examples detailing the transformation of this compound into pyrroles, pyridines, thiazoles, or oxazoles, including catalytic systems and reaction outcomes, are not available in the reviewed literature.
| Heterocycle Class | Synthesis Data from this compound |
| Pyrroles | No specific data available in the searched literature. |
| Pyridines | No specific data available in the searched literature. |
| Thiazoles | No specific data available in the searched literature. |
| Oxazoles | No specific data available in the searched literature. |
Intramolecular hydroamination is a powerful, atom-economical method for synthesizing cyclic amines. This reaction, when applied to a propargylamine (B41283), could potentially lead to the formation of nitrogen-containing heterocycles through the addition of the N-H bond across the alkyne. However, as this compound is a tertiary amine, it lacks the requisite N-H bond for a direct intramolecular hydroamination reaction. Alternative pathways involving activation are conceivable but are not specifically described for this compound in the scientific literature.
| Reaction Type | Applicability to this compound |
| Intramolecular Hydroamination | Not directly applicable due to the absence of an N-H bond. |
| Isomerization Reactions | No specific data available in the searched literature. |
Coupling and Cross-Coupling Reactions
The terminal alkyne group in this compound makes it a theoretical substrate for various transition-metal-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely used for cross-coupling reactions involving terminal alkynes, such as the Sonogashira, Heck, and Suzuki couplings. These reactions would allow for the extension of the carbon framework of this compound. Despite the theoretical potential for this substrate to participate in such transformations, specific studies detailing its use in palladium-catalyzed cross-coupling reactions, including catalyst systems, coupling partners, and product yields, were not identified in a review of the available literature.
| Coupling Reaction | Research Findings for this compound |
| Sonogashira Coupling | No specific data available in the searched literature. |
| Heck Coupling | No specific data available in the searched literature. |
| Suzuki Coupling | No specific data available in the searched literature. |
Nickel catalysis offers a cost-effective alternative to palladium for many cross-coupling reactions. While extensive research exists on nickel-catalyzed reactions, including photoredox methods where simple amines like tert-butylamine (B42293) act as ligands or additives, there is a lack of specific research focusing on this compound as the primary substrate in nickel-catalyzed cross-coupling transformations. researchgate.netnih.govuni-regensburg.dechemrxiv.orgresearchgate.net Therefore, detailed findings on its reactivity, scope, and efficiency in this context are not available.
| Catalyst System | Use of this compound as a Substrate |
| Nickel/Photoredox | No specific data available in the searched literature. |
| Other Nickel Systems | No specific data available in the searched literature. |
Zinc(II)-Catalyzed Redox Cross-Dehydrogenative Coupling
This compound participates in zinc(II)-catalyzed redox cross-dehydrogenative coupling (CDC) reactions. This type of reaction allows for the formation of a C(sp)-C(sp3) bond between the terminal carbon of an alkyne and the carbon atom adjacent to the nitrogen in a propargylic amine. A notable feature of this transformation is that the propargylic amine's own carbon-carbon triple bond acts as an internal oxidant, leading to its reduction.
In a typical reaction, a propargylic amine such as this compound is reacted with a terminal alkyne in the presence of a zinc(II) catalyst, like zinc bromide (ZnBr2). The process involves the formation of a new bond between the α-carbon of the amine and the terminal carbon of the coupling partner alkyne. Concurrently, the triple bond of the propargylic amine is reduced to a double bond, resulting in the formation of N-tethered 1,6-enynes. tandfonline.com
A proposed mechanism for this reaction suggests the in-situ generation of an iminium ion from the propargylic amine via a 1,5-hydride shift, which is then attacked by an alkynylzinc bromide species. scispace.com This methodology represents an efficient way to construct complex molecular frameworks by C-H functionalization.
| Propargylic Amine | Terminal Alkyne | Catalyst | Product Type | Key Feature |
|---|---|---|---|---|
| This compound | Various Terminal Alkynes | Zn(II) salts (e.g., ZnBr2) | N-tethered 1,6-enyne | Propargylic amine acts as an internal oxidant. |
Nucleophilic Addition Reactions
Addition to Imines, Oximes, and Nitrones
The terminal alkyne functionality in this compound can be converted into a potent nucleophile, typically by deprotonation with a strong base to form a lithium or magnesium acetylide. This nucleophilic acetylide can then readily participate in addition reactions with various electrophiles, including the carbon-nitrogen double bonds of imines, oximes, and nitrones. kcl.ac.uk
The addition of the this compound-derived acetylide to an imine results in the formation of a propargylamine with a more complex structure, featuring a newly formed stereocenter. This reaction is a powerful tool for the synthesis of chiral amines. kcl.ac.uk Similarly, reaction with nitrones, which are activated by acyl halides or Lewis acids, leads to the formation of N-alkoxy-β-alkynylamines. nii.ac.jpresearchgate.net The reactivity of the acetylide with these electrophiles provides a direct route to functionalized amine derivatives that are valuable intermediates in organic synthesis.
Alkynylation of Electrophiles
The deprotonated form of this compound, an acetylide, is a strong nucleophile capable of reacting with a wide array of electrophiles in what are known as alkynylation reactions. This allows for the introduction of the N-tert-butyl-1,1-dimethylpropargyl group into various molecular scaffolds.
Common electrophiles that can be alkynylated by the acetylide of this compound include:
Aldehydes and Ketones: The addition to carbonyl compounds yields propargylic alcohols.
Epoxides: Ring-opening of epoxides by the acetylide results in the formation of β-hydroxy alkynes.
Alkyl Halides: Substitution reactions with alkyl halides lead to the formation of internal alkynes.
Carbon Dioxide: Carboxylation of the acetylide produces an α,β-acetylenic carboxylic acid.
These alkynylation reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon bonds and the elaboration of molecular complexity.
Functional Group Interconversions and Derivatization
N-Protection Strategies and Derivatives (e.g., N-Fmoc, N-Boc)
The secondary amine in this compound can be protected to prevent its participation in undesired side reactions during a synthetic sequence. Two of the most common amine protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The N-Boc derivative is typically prepared by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (B128534). nih.gov This reaction yields N-Boc-N-tert-Butyl-1,1-dimethylpropargylamine. The Boc group is known for its stability to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). jk-sci.com
The N-Fmoc derivative is synthesized by treating the parent amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), usually in the presence of a mild base. The Fmoc group is notably stable under acidic conditions but is easily cleaved by treatment with a mild base, such as piperidine in DMF. frontiersin.org This orthogonal stability compared to the Boc group makes the combination of these protecting groups highly valuable in complex multi-step syntheses.
| Protecting Group | Reagent | Typical Deprotection Conditions | Stability |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to base and nucleophiles |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Stable to acid |
Reactions with Isocyanates and Isothiocyanates
As a secondary amine, this compound readily reacts with isocyanates and isothiocyanates in nucleophilic addition reactions to form substituted ureas and thioureas, respectively.
The reaction with an isocyanate (R-N=C=O) involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This process is typically rapid and does not require a catalyst, affording a substituted urea derivative. commonorganicchemistry.comresearchgate.net
Similarly, the reaction with an isothiocyanate (R-N=C=S) proceeds via the attack of the amine on the electrophilic carbon of the thiocarbonyl group. This leads to the formation of a substituted thiourea. researchgate.netorganic-chemistry.org These reactions are highly efficient and provide a straightforward method for the derivatization of this compound, introducing a urea or thiourea moiety which can be useful for modifying the compound's biological activity or for further synthetic transformations.
| Reactant | Product Class | General Reaction |
|---|---|---|
| Isocyanate (R-N=C=O) | Substituted Urea | R₂NH + R'-NCO → R₂N-C(O)-NHR' |
| Isothiocyanate (R-N=C=S) | Substituted Thiourea | R₂NH + R'-NCS → R₂N-C(S)-NHR' |
Click Chemistry Applications of this compound Analogues
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for forging stable triazole linkages. This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org While the steric hindrance of this compound might be perceived as a challenge, studies have shown that even highly hindered alkynes can participate effectively in CuAAC reactions. nih.govacs.org
The reactivity of propargylamines, including analogues of this compound, in CuAAC reactions has been demonstrated to be quite favorable. nih.gov The presence of the nitrogen atom in the propargyl position does not impede the cycloaddition process. In fact, research indicates that N-propargylamines are competent substrates for this transformation. nih.gov
Detailed studies on the relative performance of various alkynes in CuAAC have provided insights into the reactivity of propargyl compounds. While propiolamides tend to exhibit the fastest reaction rates, propargylamines and their derivatives react reasonably well, making them valuable substrates for click chemistry applications. nih.gov A notable study highlighted the successful use of a sterically demanding tert-butyl acetylene in a CuAAC reaction, which proceeded with excellent reactivity, underscoring the feasibility of employing analogues of this compound in such transformations.
The general scheme for the CuAAC reaction involving a generic analogue of this compound with an organic azide is depicted below:
Scheme 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an this compound Analogue.
| Alkyne Reactant | Azide Reactant | Catalyst System | Product |
| This compound Analogue | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |
This robust and versatile reaction opens avenues for the synthesis of complex molecules by linking a propargylamine-containing fragment with another molecule functionalized with an azide group. The resulting triazole ring is not merely a linker but can also impart desirable physicochemical properties to the final product.
Mechanistic Investigations of Reactions Involving N Tert Butyl 1,1 Dimethylpropargylamine
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis is a powerful tool for activating and transforming molecules like N-tert-Butyl-1,1-dimethylpropargylamine. The catalytic cycle is a fundamental concept in these reactions, illustrating the regeneration of the catalyst. While specific studies exclusively on this compound are not extensively documented, plausible catalytic cycles can be proposed based on known reactions of propargylamines and related compounds.
A general mechanism for transition metal-catalyzed reactions often involves a series of elementary steps: oxidative addition, migratory insertion, and reductive elimination. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound and an aryl halide (Ar-X), a plausible catalytic cycle would commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex to form a Pd(II) intermediate. The propargylamine (B41283) would then coordinate to this complex, followed by migratory insertion of the alkyne into the Pd-Ar bond. Subsequent reductive elimination would yield the coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
In the context of oxidative Mannich reactions, a proposed general mechanism for transition metal-catalyzed processes with N,N-dialkylanilines can offer insights. nih.gov The role of the transition metal catalyst, such as rhodium, ruthenium, copper, iron, or cobalt, is to initiate the conversion of a peroxide oxidant into reactive radical species. nih.gov These radicals then participate in the rate-determining step. A similar initiation role for the transition metal can be envisaged in reactions involving this compound.
A plausible catalytic cycle for a transition metal (M)-catalyzed hydroamination of the alkyne functionality within this compound is depicted below:
| Step | Description | Intermediate |
| 1. Ligand Exchange | The propargylamine displaces a ligand on the metal center. | M-propargylamine complex |
| 2. Oxidative Addition | A reagent (e.g., H-Nu) adds to the metal center. | H-M(L)n-Nu |
| 3. Migratory Insertion | The alkyne inserts into the M-H or M-Nu bond. | Vinyl-M complex |
| 4. Reductive Elimination | The functionalized vinyl group is eliminated, regenerating the catalyst. | M(L)n |
This generalized cycle highlights the key transformations of the catalyst and substrate, providing a framework for understanding the intricate steps involved in these complex reactions.
Determination of Rate-Determining Steps and Intermediates
A study on transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines proposed that the rate-determining step is a single electron transfer (SET) from the amine to an oxidant. nih.gov This is followed by the formation of an iminium ion intermediate. nih.gov By analogy, in an oxidative reaction of this compound, the initial SET could be the RDS, leading to a corresponding radical cation intermediate.
Kinetic studies, such as monitoring the reaction progress under different reactant concentrations, and computational studies using methods like Density Functional Theory (DFT), are powerful tools for elucidating the RDS and the structure of transient intermediates. pitt.edu While specific experimental data for this compound is limited in the public domain, these established methodologies would be applicable.
| Potential Rate-Determining Step | Influencing Factors | Potential Intermediates |
| Oxidative Addition | Nature of the metal, ligands, and electrophile | Metal-hydride, Metal-alkyl |
| Migratory Insertion | Steric and electronic properties of the substrate and ligands | Pi-alkyne complex, Vinyl-metal species |
| Reductive Elimination | Ligand bulk, electronic effects | Organometallic product complex |
| Single Electron Transfer | Redox potentials of the reactants and catalyst | Radical cations, radical anions |
Studies on Reaction Stereochemistry and Selectivity
The stereochemistry and selectivity (regio- and chemoselectivity) of a reaction are critical aspects, particularly in the synthesis of complex molecules. For this compound, the presence of two distinct reactive sites (the amine and the alkyne) and the bulky tert-butyl and dimethylpropargyl groups can lead to interesting selectivity challenges and opportunities.
Regioselectivity refers to the preference for one direction of bond making or breaking over another. In addition reactions to the alkyne of this compound, the question of which carbon of the triple bond reacts with an incoming electrophile or nucleophile is a matter of regioselectivity. The electronic bias of the alkyne and the steric hindrance around it will play a crucial role in determining the outcome. For example, in a hydroboration-oxidation reaction, the boron atom would be expected to add to the terminal carbon of the alkyne (anti-Markovnikov addition) due to both steric and electronic effects.
Chemoselectivity is the preferential reaction of one functional group over another. The presence of both a nucleophilic amine and a reactive alkyne in this compound necessitates chemoselective control. For instance, in the presence of an acyl chloride, acylation is likely to occur at the more nucleophilic nitrogen atom rather than the alkyne. Conversely, a catalyst designed to activate the C-H bond of the terminal alkyne could lead to selective coupling at that position.
Stereoselectivity involves the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions at the alkyne can create new stereocenters. For example, the reduction of the alkyne to an alkene can lead to either the (E)- or (Z)-isomer. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.
| Type of Selectivity | Controlling Factors | Example Reaction |
| Regioselectivity | Steric hindrance, electronic effects of substituents, catalyst control | Hydrohalogenation of the alkyne |
| Chemoselectivity | Relative reactivity of functional groups, nature of the reagent/catalyst | Acylation of the amine vs. addition to the alkyne |
| Stereoselectivity | Catalyst structure, reaction mechanism (e.g., syn- or anti-addition) | Catalytic hydrogenation of the alkyne to an alkene |
Probing Nucleophilic and Electrophilic Activation Pathways
The dual functionality of this compound allows for both nucleophilic and electrophilic activation pathways, expanding its synthetic utility.
Nucleophilic Activation: The lone pair of electrons on the nitrogen atom makes the amine group a nucleophile. This nucleophilicity can be harnessed in various reactions. For example, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation). The steric hindrance provided by the tert-butyl and dimethylpropargyl groups will moderate this reactivity, potentially preventing over-alkylation. Furthermore, the amine can act as a ligand, coordinating to a transition metal center and thereby activating the molecule for subsequent transformations within the metal's coordination sphere. The use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions, highlights the potential for the amine moiety to play a direct role in catalysis. chemrxiv.org
Electrophilic Activation: The alkyne moiety can be activated by electrophiles. For instance, in the presence of a strong acid, the triple bond can be protonated, generating a vinyl cation intermediate that can then be trapped by a nucleophile. More commonly, the alkyne is activated by coordination to a transition metal. This coordination polarizes the alkyne bond, making it more susceptible to nucleophilic attack. This is a key step in many metal-catalyzed additions to alkynes, such as hydration, hydroamination, and hydroarylation.
Computational studies can be employed to investigate the energetics of these different activation pathways and to predict the most favorable reaction course under specific conditions. pitt.edu By understanding how to selectively activate either the nucleophilic amine or the electrophilic alkyne, a wide range of transformations can be designed and implemented.
Catalytic Applications in Organic Synthesis Enabled by N Tert Butyl 1,1 Dimethylpropargylamine
Application in Metal-Catalyzed Organic Reactions
The unique structural features of N-tert-Butyl-1,1-dimethylpropargylamine, including the presence of a nitrogen atom and a carbon-carbon triple bond, allow it to act as an effective ligand in a variety of metal-catalyzed transformations.
Palladium-Based Catalytic Systems in C-C Bond Formation
Palladium catalysts are fundamental in organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org The efficiency of these catalytic systems often relies on the nature of the ligands coordinated to the palladium center. While specific studies detailing the use of this compound as a ligand in palladium-catalyzed C-C bond formation are not extensively documented in the provided search results, the principles of ligand design in such reactions are well-established. For instance, in the palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne, various phosphorus-based ligands were screened to optimize the reaction conditions. nih.gov This highlights the critical role of ligands in modulating the reactivity and selectivity of the palladium catalyst. nih.gov The development of novel ligands is a continuous effort to improve the scope and efficiency of palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov
| Reaction | Catalyst/Ligand System | Substrates | Product | Yield | Reference |
| Alkenylation of 1,3-diyne | Pd(dba)₂ / PCy₃ | 1-benzylcyclopropan-1-ol, 1,4-diphenylbuta-1,3-diyne | Alkenylated adduct | 89% | nih.gov |
| Cycloisomerization/Dimerization | Palladium catalyst | Terminal allenyl ketones | 2,4-disubstituted furans | High | nih.gov |
Nickel-Based Catalytic Systems for Various Transformations
Nickel catalysis has emerged as a powerful tool for a variety of organic transformations, including cross-coupling reactions. nih.gov Amines, such as tert-butylamine (B42293), can serve as bifunctional additives, acting as both a ligand and a base in nickel-catalyzed photoredox reactions. nih.govchemrxiv.org This approach has been successfully applied to C-O and C-N bond-forming reactions with a diverse range of nucleophiles. nih.govchemrxiv.org The steric and electronic properties of the amine ligand are crucial for the reaction's efficiency. uni-regensburg.de For example, in a study on nickel-photoredox cross-coupling reactions, tert-butylamine demonstrated exceptional performance, leading to high yields. uni-regensburg.de This underscores the potential of sterically hindered amines like this compound to serve as effective ligands in nickel-catalyzed systems.
A simple, ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, an important ligand in catalysis, has been achieved through a nickel-catalyzed dimerization of 2-chloropyridines with manganese powder as the reductant. researchgate.net
| Reaction | Catalyst System | Additive/Ligand | Nucleophiles | Key Feature | Reference |
| Photoredox C-O and C-N cross-coupling | Nickel catalyst | tert-Butylamine | Phenols, aliphatic alcohols, anilines, etc. | Bifunctional additive (ligand and base) | nih.govchemrxiv.org |
| Reductive homocoupling | NiBr₂bipy | None | Aromatic tosylates | Mild, user-friendly conditions | researchgate.net |
Zinc-Based Catalysis (e.g., ZnBr₂, Zn(OAc)₂·2H₂O, Zinc Dust, Zinc/BINOL)
Zinc-based catalysts are utilized in a range of organic reactions. For instance, ZnBr₂ has been shown to catalyze the redox cross-dehydrogenative coupling (CDC) of propargylamines and terminal alkynes. scispace.com In this reaction, the carbon-carbon triple bond of the starting propargylamine (B41283) acts as an internal oxidant. scispace.com
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) is effective in catalyzing the non-solvolytic alcoholysis of activated amides under neutral conditions. researchgate.net This biomimetic activation mechanism involves the chelation of the zinc center to both the amide and a directing group. researchgate.net Furthermore, enantioselective additions of alcohols to ketimines can be achieved using Zn(II) catalysts in conjunction with chiral ligands, such as those derived from binaphthyl-proline. rsc.org The coordination of zinc to four nitrogen atoms in a distorted tetrahedral geometry is a known structural motif in zinc complexes. uu.nl
| Catalyst | Reaction Type | Substrates | Key Feature | Reference |
| ZnBr₂ | Redox Cross-Dehydrogenative Coupling | Propargylamines, terminal alkynes | Internal oxidation by the propargylamine | scispace.com |
| Zn(OAc)₂·2H₂O | Non-solvolytic Alcoholysis | Activated amides | Biomimetic activation | researchgate.net |
| Zn(II) / Chiral Ligand | Enantioselective Alcohol Addition | Isatin-derived N-Boc ketimines | High yield and enantioselectivity | rsc.org |
Gold(I)-Catalyzed Cyclization Processes
Gold(I) catalysts are particularly effective in activating alkynes for intramolecular nucleophilic attack, leading to cyclization reactions. rsc.org The cyclization of propargylic amides, for instance, proceeds through a stepwise mechanism involving π-complexation of the gold catalyst to the alkyne, followed by intramolecular nucleophilic addition. rsc.org The reaction is often autocatalyzed by the product. rsc.org N-propargyl tryptamines also undergo gold-catalyzed cyclizations to form complex heterocyclic structures. researchgate.net The choice of ligand on the gold(I) center can significantly influence the reactivity and selectivity of these processes. rsc.org
Advanced Characterization Methodologies for N Tert Butyl 1,1 Dimethylpropargylamine and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-tert-Butyl-1,1-dimethylpropargylamine and its reaction products. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while heteronuclear NMR, such as ³¹P NMR, is invaluable for studying reactions involving phosphorus-containing reagents. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group would exhibit a sharp singlet due to the nine equivalent protons. The gem-dimethyl groups on the propargyl moiety would also produce a singlet, integrating to six protons. The acetylenic proton would appear as a singlet in the characteristic alkyne region of the spectrum, and the N-H proton would present as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Distinct signals are expected for the quaternary carbons of the tert-butyl and the C(CH₃)₂ groups, the methyl carbons of both groups, and the two sp-hybridized carbons of the alkyne function. The chemical shifts of these carbons are indicative of their electronic environment.
³¹P NMR Spectroscopy in Reaction Monitoring: When this compound is used as a precursor in reactions involving organophosphorus compounds, ³¹P NMR spectroscopy becomes a critical tool. researchgate.net It is highly effective for monitoring the progress of reactions, identifying phosphorus-containing intermediates and final products, and assessing product yields. researchgate.net For instance, in phosphination reactions, the chemical shift in the ³¹P NMR spectrum would confirm the formation of a new carbon-phosphorus bond.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | -C(CH ₃)₃ | ~1.2 | Singlet | 9H |
| ¹H | -C(CH ₃)₂- | ~1.4 | Singlet | 6H |
| ¹H | ≡C-H | ~2.2 | Singlet | 1H |
| ¹H | N-H | Variable (broad) | Singlet | 1H |
| ¹³C | -C (CH₃)₃ | ~51 | Quaternary | - |
| ¹³C | -C(C H₃)₃ | ~30 | Methyl | - |
| ¹³C | -C (CH₃)₂- | ~45 | Quaternary | - |
| ¹³C | -C(C H₃)₂- | ~28 | Methyl | - |
| ¹³C | ≡ C-H | ~85 | Alkyne | - |
| ¹³C | -C≡ C-H | ~70 | Alkyne | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. utsouthwestern.edutaylorfrancis.com
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For this compound or its solid derivatives, single-crystal X-ray diffraction analysis can provide unequivocal proof of structure.
This technique measures the diffraction pattern of an X-ray beam passing through a single crystal of the substance. nih.gov The resulting data allows for the calculation of a three-dimensional map of electron density within the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org This level of detail is fundamental for understanding steric interactions, conformational preferences, and intermolecular interactions like hydrogen bonding within the crystal lattice. wikipedia.orgnih.gov While obtaining a suitable single crystal can be a challenge, the structural information it provides is unparalleled.
Advanced Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for identifying its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A characteristic and often abundant fragment ion would result from the loss of a tert-butyl radical ([M-57]⁺), a common fragmentation pathway for tert-butyl containing compounds. researchgate.netresearchgate.net Another significant fragmentation would be the loss of a methyl radical ([M-15]⁺). The analysis of these fragmentation patterns provides a fingerprint that aids in structural confirmation.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing complex reaction mixtures and assessing the purity of the target compound. nih.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (C₉H₁₇N, MW: 139.24)
| m/z | Proposed Fragment | Formula | Notes |
| 139 | [M]⁺ | [C₉H₁₇N]⁺ | Molecular Ion |
| 124 | [M - CH₃]⁺ | [C₈H₁₄N]⁺ | Loss of a methyl radical |
| 82 | [M - C(CH₃)₃]⁺ | [C₅H₈N]⁺ | Loss of a tert-butyl radical |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to their vibrational modes.
For this compound, IR and Raman spectra would reveal characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2140 cm⁻¹ region. The N-H stretch of the secondary amine would be observed as a medium, somewhat broad band around 3300-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups would be prominent in the spectra. researchgate.netnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Broad |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Sharp, Weak-Medium |
| C-H Stretch | sp³ C-H | 2850 - 3000 | Strong |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak-Medium |
| C-H Bend | Alkyl groups | 1365 - 1470 | Medium-Strong |
Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography, TLC)
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and starting materials. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel or alumina (B75360) plate, which is then developed in a suitable solvent mixture. The separated components appear as distinct spots, and their retention factor (Rf) values can be calculated.
Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. A stationary phase, typically silica gel, is packed into a column, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as purified fractions. For an amine like this compound, a solvent system such as a mixture of heptane (B126788) and ethyl acetate, often with a small amount of triethylamine (B128534) to prevent peak tailing, would likely be effective for purification on silica gel.
Theoretical and Computational Chemistry Studies on N Tert Butyl 1,1 Dimethylpropargylamine
Electronic Structure Calculations (e.g., Mulliken Charges)
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its polarity, reactivity, and intermolecular interactions. For N-tert-Butyl-1,1-dimethylpropargylamine, methods such as Density Functional Theory (DFT) are commonly employed to compute various electronic properties.
One of the key outputs of these calculations is the determination of partial atomic charges. The Mulliken charge analysis, while known to be basis-set dependent, offers a straightforward method for estimating the charge distribution. In this compound, the nitrogen atom, being more electronegative than the carbon and hydrogen atoms it is bonded to, is expected to carry a negative partial charge. Conversely, the hydrogen atom of the secondary amine and the hydrogen of the terminal alkyne are anticipated to be electropositive. The bulky tert-butyl and gem-dimethyl groups, being electron-donating, influence the electron density at the nitrogen center and the propargyl moiety.
Hypothetical Mulliken charges, calculated at the DFT/B3LYP/6-31G(d) level of theory, illustrate this charge distribution. The nitrogen atom's lone pair and the pi-electrons of the carbon-carbon triple bond represent the key sites for electronic interactions, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.
Table 1: Hypothetical Mulliken Charges for Selected Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (Amine) | -0.55 |
| H (on N) | +0.35 |
| C (Alkyne, terminal) | -0.15 |
| H (on Alkyne) | +0.20 |
| C (quaternary, gem-diMe) | +0.10 |
| C (quaternary, t-Bu) | +0.12 |
Note: These values are illustrative and would be subject to the specific computational method and basis set used.
Reaction Mechanism Modeling and Energy Profiling
Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms. For this compound, theoretical studies can map out the potential energy surfaces for various transformations, such as nucleophilic additions to the alkyne, reactions at the amine nitrogen, or metal-catalyzed couplings.
Table 2: Hypothetical Energy Profile for a Postulated Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +22.5 |
| Intermediate | -5.2 |
| Products | -15.8 |
Note: This table represents a hypothetical energy profile for a single step in a reaction involving this compound.
Prediction of Reactivity and Selectivity
Building upon electronic structure calculations, computational chemistry can predict the reactivity and selectivity of this compound in various chemical contexts. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
For this molecule, the HOMO is likely localized on the nitrogen atom and the π-system of the alkyne, suggesting these are the primary sites for reaction with electrophiles. The LUMO, conversely, would be associated with the σ* orbitals of the C-H and N-H bonds and the π* orbitals of the alkyne, indicating potential sites for nucleophilic attack or reduction.
Computational models can also be used to predict regioselectivity and stereoselectivity. For example, in an addition reaction to the alkyne, calculations can determine which of the two acetylenic carbons is more susceptible to attack and, if chiral centers are formed, which stereoisomer is energetically favored. The significant steric hindrance imposed by the tert-butyl and gem-dimethyl groups is expected to play a dominant role in dictating the selectivity of many reactions.
Conformation Analysis and Stereochemical Predictions
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, the bulky tert-butyl and gem-dimethyl substituents introduce significant steric strain, which limits the number of accessible low-energy conformations.
Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, can identify the most stable conformers. These studies can reveal the preferred spatial arrangement of the bulky alkyl groups relative to the propargyl moiety. The results of such an analysis can be visualized using potential energy scans, which plot the relative energy as a function of a specific dihedral angle.
Due to the presence of bulky groups, rotational barriers around the C-N bonds are expected to be significant, potentially leading to the existence of stable rotamers at lower temperatures. While the molecule itself is achiral, understanding its preferred conformations is crucial for predicting how it will interact with other molecules, particularly in the context of supramolecular chemistry or catalysis where shape and steric fit are paramount.
Table 3: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A | 180° (anti-periplanar) | 0.0 |
| B | +60° (gauche) | +3.5 |
| C | -60° (gauche) | +3.5 |
Note: The dihedral angle and energies are illustrative of a conformational analysis around a key bond.
Applications in Specialized Chemical Synthesis and Advanced Materials Science
N-tert-Butyl-1,1-dimethylpropargylamine as a Building Block for Complex Organic Architectures
Organic building blocks are foundational molecules used for the bottom-up assembly of more complex molecular structures, such as supramolecular complexes and other organic constructs. sigmaaldrich.com These components are crucial in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com this compound, with its terminal alkyne and amine functionalities, fits this role. Its most documented application is in the cyclization of propynyl (B12738560) compounds. scbt.comchemdad.comamericanchemicalsuppliers.com Specifically, it is utilized in the synthesis of 2,4-imidazolidinediones, also known as hydantoins. scbt.comchemdad.comamericanchemicalsuppliers.com The synthesis involves a cyclization reaction where the propargylamine (B41283) unit forms the core of the heterocyclic ring system. The bulky tert-butyl and dimethyl groups influence the reaction's stereochemistry and the resulting molecule's conformational properties. The ability to construct such heterocyclic frameworks is a key aspect of building complex organic architectures. nih.govsemanticscholar.org
Synthesis of Agrochemical Intermediates
While the primary documented use of this compound is in the synthesis of heterocyclic compounds like hydantoins, its direct application in synthesizing agrochemical intermediates is not extensively detailed in available research. However, heterocyclic compounds are a major class of molecules used in the development of pesticides and herbicides. The unique substitution pattern offered by this building block could potentially be leveraged to create novel agrochemical candidates, though specific examples are not prominently reported.
Precursors for Pharmaceutical Compounds
The role of this compound as a precursor for pharmaceutical compounds is primarily linked to its use in synthesizing the 2,4-imidazolidinedione (hydantoin) scaffold. scbt.comchemdad.com The hydantoin (B18101) core is a well-established privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. For instance, the anticonvulsant drug Phenytoin contains a hydantoin ring. By providing a pathway to substituted hydantoins, this compound serves as an intermediate in the creation of molecules with potential biological activity. chemdad.com The specific substituents introduced by this amine can modulate the pharmacological properties of the final compound.
| Application Area | Key Reaction | Resulting Structure | Relevance |
| Pharmaceutical Synthesis | Cyclization of propynyl compounds | 2,4-Imidazolidinediones (Hydantoins) | The hydantoin core is a known pharmacophore in various therapeutic drugs. |
Role in Advanced Materials Development
The application of this compound in the development of advanced materials is an area of potential rather than established practice. Organic building blocks are fundamental to creating materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). sigmaaldrich.comnih.gov The terminal alkyne group on the molecule could, in principle, participate in polymerization or coupling reactions to form extended networks. The bulky alkyl groups would influence the porosity and structural properties of such materials. However, specific research detailing its incorporation into advanced materials is not currently prominent.
Future Research Directions and Emerging Paradigms
Exploration of Unprecedented Chemical Transformations
While N-tert-Butyl-1,1-dimethylpropargylamine is known to be used in the cyclization of propynyl (B12738560) compounds for the synthesis of 2,4-imidazolidinediones (hydantoins), its full reactive potential remains largely untapped. scbt.comchemdad.comamericanchemicalsuppliers.com Future research is poised to explore unprecedented chemical transformations that leverage its significant steric hindrance. The bulky tert-butyl and gem-dimethyl groups can serve as powerful stereodirecting elements, potentially enabling novel regioselective and stereoselective outcomes in complex reactions that are challenging with less hindered propargylamines.
Forthcoming research could focus on:
Domino and Cascade Reactions: Designing one-pot cascade reactions where the steric bulk of the amine dictates the reaction pathway, leading to the efficient assembly of complex polycyclic or heterocyclic scaffolds. researchgate.net The controlled formation of furan-fused heterocycles from propargylamine (B41283) precursors suggests that novel, regioselective annulations could be developed. researchgate.net
Catalytic C-H Activation: Utilizing the amine moiety to direct transition-metal-catalyzed C-H activation at specific sites. The development of methods for the direct conversion of N-alkylamines to N-propargylamines via C-H activation highlights a promising avenue for late-stage functionalization, where the steric profile of this compound could offer unique reactivity. nih.gov
Novel Cycloaddition Pathways: Investigating its participation in unconventional cycloaddition reactions beyond standard pathways. The steric hindrance may alter the energetics of transition states, potentially favoring cycloaddition products that are not accessible with smaller amines. Research into [2+2+1] cycloadditions to form isoxazolines from related building blocks suggests that new multicomponent cycloaddition strategies could be explored. researchgate.net
Deaminative Functionalization: Exploring its use in catalytic deaminative functionalization, a process where the C-N bond is cleaved to form a carbon-centered radical for subsequent bond formation. Recent advances in the catalytic generation of diazenes from sterically hindered amines open the door to using this compound as a precursor to highly congested radical intermediates for novel bond constructions. nih.gov
Development of Highly Efficient and Sustainable Synthetic Routes
The predominant method for synthesizing propargylamines is the three-component A³ coupling reaction, involving an aldehyde, an amine, and a terminal alkyne. phytojournal.com While effective, traditional protocols often rely on homogeneous catalysts that are difficult to recover and may use volatile organic solvents. Future research will focus on developing highly efficient and sustainable synthetic routes to this compound that align with the principles of green chemistry.
Key areas for development include:
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of recovery and reusability. Research has demonstrated the efficacy of copper nanoparticles supported on metal-organic frameworks (MOFs), magnetically separable nanoparticles, and other porous solids for the A³ coupling reaction. nih.goviranarze.irresearchgate.netresearchgate.netnih.gov Applying these systems to the synthesis of this compound could lead to highly efficient and recyclable catalytic processes.
Solvent-Free and Aqueous Synthesis: Performing reactions under solvent-free (neat) conditions or in water are primary goals of sustainable chemistry. nih.govresearchgate.net Developing a robust solvent-free or on-water A³ coupling protocol for this sterically demanding substrate would drastically reduce solvent waste and simplify product isolation.
Metal-Free Catalysis: Exploring metal-free reaction pathways, such as those catalyzed by iodine or those that proceed via a decarboxylative coupling mechanism, would eliminate concerns about transition metal contamination in the final product, which is particularly important for pharmaceutical applications. researchgate.netrsc.org
| Parameter | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Catalyst Type | Homogeneous (e.g., CuBr, AgI) | Heterogeneous (e.g., Cu@MOF, Ag-NPs, Magnetic Nanocatalysts) nih.govresearchgate.nettandfonline.com |
| Catalyst Reusability | Poor to none | High (often 5-10 cycles without significant loss of activity) tandfonline.comresearchgate.net |
| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Solvent-free (neat), Water, or Ionic Liquids phytojournal.comnih.gov |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere | Milder conditions, often at room temperature and open to air iranarze.irresearchgate.net |
| Work-up Procedure | Chromatographic purification | Simple filtration or magnetic separation of catalyst tandfonline.comresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, process control, and scalability. The synthesis of propargylamines has been successfully adapted to flow chemistry systems, and this approach holds immense promise for this compound. researchgate.nettandfonline.com Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and enabling the safe use of highly reactive intermediates.
Furthermore, the integration of flow synthesis with automated platforms is a rapidly advancing frontier. nih.gov Systems that utilize pre-packed reagent cartridges and robotic liquid handling can perform multi-step syntheses with minimal human intervention. synplechem.comsigmaaldrich.comresearchgate.net Future research could establish a flow protocol for the A³ coupling to produce this compound, which could then be integrated into an automated platform. This would enable:
High-Throughput Screening: Rapid optimization of reaction conditions (temperature, pressure, catalyst loading, residence time) to maximize yield and purity.
On-Demand Synthesis: Production of the compound as needed, reducing the need for storage and minimizing waste.
Automated Library Generation: Using the synthesized this compound as a core building block, automated platforms could perform subsequent reactions (e.g., click chemistry, amide couplings) to rapidly generate libraries of novel derivatives for screening in drug discovery and materials science. enamine.net
Design of this compound-based Functional Materials
The terminal alkyne functionality of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. The propargyl group is a versatile handle for polymerization, including addition polymerization to form polyacetylenes or participation in powerful ligation reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgresearchgate.net
Future research will likely focus on harnessing this reactivity to create materials where the compound's unique steric bulk plays a key role in determining the final properties. The presence of the large, non-polar tert-butyl and gem-dimethyl groups is expected to significantly influence the physicochemical characteristics of the resulting polymers.
| Polymer Type | Synthetic Route | Predicted Influence of Bulky Substituents |
|---|---|---|
| Substituted Polyacetylenes | Addition polymerization across the alkyne bond | Increased solubility in organic solvents, enhanced thermal stability, and potential for chiral helical structures. |
| Poly(triazole)s | Step-growth polymerization with di-azides via CuAAC ("click chemistry") | Disruption of polymer chain packing, leading to amorphous materials with lower glass transition temperatures and increased free volume. |
| Benzoxazine (B1645224) Resins | Incorporation as the amine source in benzoxazine monomer synthesis | Lowering the polymerization temperature and increasing the char yield and thermal stability of the resulting polybenzoxazine thermoset. rsc.org |
| Functional Polymer Side-Chains | Grafting onto a polymer backbone via CuAAC | Introduction of bulky, hydrophobic domains to modify surface properties, self-assembly behavior, or host-guest interactions. |
Interdisciplinary Research at the Interface of Chemistry and Related Sciences
The propargylamine scaffold is a well-established pharmacophore found in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like rasagiline (B1678815) and selegiline, which are used in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govrevmaterialeplastice.ro This biological precedent makes this compound a compelling starting point for interdisciplinary research at the interface of chemistry, medicinal chemistry, and chemical biology.
Future investigations could explore:
Medicinal Chemistry: The design and synthesis of novel bioactive agents. The significant steric hindrance around the nitrogen atom and alkyne could lead to compounds with high selectivity for specific enzyme active sites or receptor binding pockets. The compound could serve as a lead structure for developing new inhibitors or probes for enzymes that have large, hydrophobic active sites. Studies on other sterically hindered molecules have shown that bulk can be a key determinant of biological activity. nih.govnih.govmdpi.com
Chemical Biology and Proteomics: The compound is already supplied as a biochemical for proteomics research, indicating its utility as a research tool. scbt.com The terminal alkyne can be used as a bioorthogonal handle for "tagging" biological molecules in complex systems via click chemistry. This would enable its use in activity-based protein profiling (ABPP) to identify new biological targets or as a component of chemical probes to study cellular processes.
Materials Science and Bionanotechnology: The development of advanced functional materials with biological applications. For example, polymers derived from this compound could be explored as biocompatible scaffolds for tissue engineering, as matrices for drug delivery, or as functional coatings for biomedical devices, where the bulky groups could modulate surface hydrophobicity and protein adhesion.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-Butyl-1,1-dimethylpropargylamine in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between tert-butylamine and propargyl bromide derivatives under inert conditions. Purification typically involves fractional distillation or column chromatography to isolate the amine. Structural confirmation requires cross-validation using H/C NMR and FT-IR spectroscopy to identify characteristic peaks (e.g., propargyl C≡C stretch at ~2100–2260 cm) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Identify tert-butyl protons (δ ~1.1–1.3 ppm) and propargyl protons (δ ~1.8–2.2 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~151 for [M]).
- X-ray Crystallography : Resolve 3D structure, particularly for stereochemical validation .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber glass containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Monitor degradation via periodic GC-MS analysis for volatile byproducts (e.g., tert-butylamine or acetylene derivatives) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA can model steric effects from the tert-butyl group and electron density distribution around the propargyl moiety. Validate results against experimental UV-Vis or cyclic voltammetry data .
Q. What strategies resolve contradictions in spectral data during mechanistic studies involving this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing propargyl protons) to clarify ambiguous NMR signals.
- Multi-Technique Cross-Validation : Pair GC-MS with HPLC-UV to detect trace impurities or degradation products.
- Dynamic NMR : Study conformational changes at variable temperatures to explain split peaks .
Q. How does this compound function as a ligand in transition-metal catalysis?
- Methodological Answer : Design kinetic experiments (e.g., variable-temperature H NMR or stopped-flow spectroscopy) to monitor metal-ligand coordination dynamics. Compare catalytic efficiency (TOF, TON) with analogs lacking the propargyl group to assess steric/electronic contributions. Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
